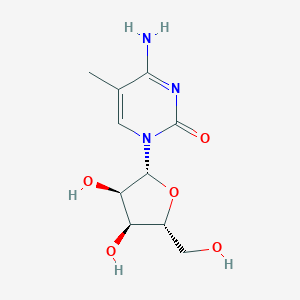

5-Methylcytidine

Übersicht

Beschreibung

5-Methylcytidine (5mC) is a post-transcriptional RNA modification where a methyl group is added to the 5th carbon of cytidine. It is enzymatically catalyzed by methyltransferases such as NSUN2 in humans, playing roles in mRNA stability, translation regulation, and epigenetic control . In DNA, 5-methylcytosine (the DNA analog of 5mC) is a key epigenetic mark involved in gene silencing and chromatin remodeling. Recent studies highlight its presence in both coding and non-coding RNAs, with implications in cellular differentiation, cancer, and immune response .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Methylcytidin beinhaltet typischerweise die Methylierung von Cytidin. Ein gängiges Verfahren ist die Verwendung von Methyliodid in Gegenwart einer Base wie Natriumhydrid, um das Cytidin an der 5-Position zu methylieren . Die Reaktion wird in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) unter kontrollierten Temperaturbedingungen durchgeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion von 5-Methylcytidin erfolgt häufig unter Verwendung enzymatischer Verfahren, bei denen spezifische Methyltransferasen die Methylierung von Cytidinresten in RNA katalysieren. Dieses Verfahren wird aufgrund seiner Spezifität und Effizienz bevorzugt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Methylcytidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu 5-Hydroxymethylcytidin oxidiert werden.

Reduktion: Reduktionsreaktionen können es wieder in Cytidin umwandeln.

Substitution: Es kann nucleophile Substitutionsreaktionen an der 5-Methylgruppe eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Peroxotungstat werden unter milden Bedingungen verwendet.

Reduktion: Natriumborhydrid wird häufig für Reduktionsreaktionen verwendet.

Substitution: Nucleophile wie Thiole oder Amine können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: 5-Hydroxymethylcytidin

Reduktion: Cytidin

Substitution: Verschiedene substituierte Cytidinderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

5-Methylcytidin hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es wird bei der Herstellung modifizierter RNA für Forschungs- und therapeutische Zwecke verwendet.

5. Wirkmechanismus

5-Methylcytidin übt seine Wirkungen hauptsächlich durch die Stabilisierung von RNA-Strukturen aus. Die Methylgruppe an der 5-Position verstärkt die Basenstapelwechselwirkungen und erhöht die thermische Stabilität der Wasserstoffbrückenbindung mit Guanin . Diese Modifikation kann die RNA-Spleißmuster verändern, die RNA-Stabilität ändern und die Translationseffizienz von mRNA beeinflussen .

Wirkmechanismus

5-Methylcytidine exerts its effects primarily through the stabilization of RNA structures. The methyl group at the 5-position enhances base stacking interactions and increases the thermal stability of hydrogen bonding with guanine . This modification can alter RNA splicing patterns, change RNA stability, and affect the translation efficiency of mRNA .

Vergleich Mit ähnlichen Verbindungen

5-Methylcytidine vs. 5-Hydroxymethylcytidine (5hmC)

Key Insights :

- 5hmC is an oxidative derivative of 5mC, but their roles diverge significantly. In DNA, 5hmC is associated with transcriptional activation, while 5mC correlates with silencing .

- Detection challenges: Bisulfite treatment cannot distinguish 5mC from 5hmC in DNA, necessitating alternative methods like immunoprecipitation or chemical oxidation .

This compound vs. 5-Methyluridine

Key Insights :

- Both modifications reduce UV absorbance but differ in magnitude and biological impact. 5-Methyluridine is more effective in minimizing innate immune responses compared to 5mC .

This compound vs. Pseudouridine (Ψ) and N1-Methyl-pseudouridine (m1Ψ)

Key Insights :

- m1Ψ’s hypochromicity complicates mRNA quantification but is critical for evading immune sensors like PKR .

- 5mC’s roles are more regulatory, while Ψ/m1Ψ are primarily structural.

Structural and Mechanistic Distinctions

- Nanomechanical Stability: Single-molecule AFM reveals that 5mC in DNA alters rupture patterns between methylated sites, enabling precise mapping of epigenetic marks (resolution: 4 Å) . Substituting one 5mC (e.g., position 20 in a strand) disrupts rupture signatures, underscoring its structural impact .

- In contrast, 5hmC in DNA is regulated by TET enzymes, highlighting a key gap in 5mC biology.

Biologische Aktivität

5-Methylcytidine (5-mC) is a crucial epigenetic modification of cytosine, primarily found in DNA and RNA. Its biological activity is integral to various cellular processes, including gene expression regulation, genomic imprinting, and response to environmental stimuli. This article explores the biological activity of 5-mC, highlighting its roles in transcriptional regulation, cellular differentiation, and implications in disease.

Overview of this compound

This compound is formed by the methylation of the carbon 5 position of the cytosine ring. This modification can occur in both DNA and RNA, with distinct functions attributed to each context. In DNA, it is predominantly involved in regulating gene expression and maintaining genomic stability. In RNA, particularly mRNA and tRNA, 5-mC modifications influence stability, translation efficiency, and response to stress.

-

Transcriptional Regulation :

- 5-mC is associated with transcriptional repression when located in promoter regions. It inhibits the binding of transcription factors and recruits proteins that compact chromatin structure, thus silencing gene expression .

- Conversely, 5-mC can also enhance transcription under certain conditions, particularly when present in gene bodies or intragenic regions .

-

Role in Cellular Differentiation :

- Studies have shown that alterations in 5-mC patterns are critical during cellular differentiation processes. For example, the modulation of 5-mC levels has been linked to erythroid differentiation in K562 cells .

- The interplay between methylation and demethylation processes (mediated by TET enzymes) can lead to active demethylation, facilitating gene activation during differentiation .

- Involvement in Disease :

Table: Summary of Key Research Findings on this compound

Advances in Detection Techniques

Recent advancements in mass spectrometry and chemoproteomic strategies have improved our ability to detect and quantify 5-mC modifications within cellular contexts. These techniques allow for a more nuanced understanding of how 5-mC influences cellular functions at a molecular level .

Future Directions

The ongoing research into the biological activity of this compound suggests several promising avenues:

- Therapeutic Applications : Targeting the pathways regulated by 5-mC could lead to novel therapeutic strategies for cancer treatment.

- Biomarker Development : Continued exploration into specific methylation patterns may yield new biomarkers for early detection of diseases.

- Understanding Environmental Impact : Investigating how environmental factors influence 5-mC levels could provide insights into epigenetic regulation mechanisms.

Q & A

Q. Basic: What methods are recommended for detecting 5-methylcytidine (5mC) in RNA, and how do their technical limitations impact data interpretation?

Methodological Answer:

- Bisulfite Sequencing : Treat RNA with bisulfite to deaminate unmodified cytidine (C) to uracil (U), while 5mC remains unchanged. Post-sequencing, 5mC sites are identified as cytosines retained in treated samples . Limitations: Harsh reaction conditions (high pH) degrade RNA, requiring high-quality input and stringent controls.

- Antibody-Based Detection (e.g., AMC antibody) : Immunoprecipitation (MeDIP) or microarray hybridization using 5mC-specific antibodies. Validate with knockout controls to confirm specificity . Limitations: Cross-reactivity with structurally similar molecules (e.g., 5-methyl-2'-deoxycytidine) may yield false positives.

Q. Basic: How can researchers experimentally distinguish between this compound modifications in RNA versus DNA within the same biological sample?

Methodological Answer:

- Nuclease Treatment : Use RNase-free DNase to digest DNA and DNase-free RNase to degrade RNA, followed by methylation analysis (e.g., bisulfite sequencing) on isolated nucleic acids .

- Subcellular Fractionation : Separate nuclear (DNA-rich) and cytoplasmic (RNA-rich) fractions via differential centrifugation. Validate purity using markers like histone H3 (nuclear) and GAPDH (cytoplasmic) .

Q. Advanced: What strategies can resolve contradictions between bisulfite sequencing and antibody-based detection of this compound in RNA?

Methodological Answer:

- Orthogonal Validation : Combine bisulfite sequencing with mass spectrometry or peroxotungstate oxidation (which converts 5mC to thymidine without RNA degradation) to confirm sites .

- Controlled Immunoprecipitation : Include negative controls (e.g., RNA from 5mC-deficient mutants) and spike-in methylated RNA standards to calibrate antibody specificity .

Q. Advanced: How can single-molecule nanomechanical analysis be applied to study this compound methylation patterns?

Methodological Answer:

- Nanomechanical Rupture Mapping : Use atomic force microscopy (AFM) to measure force-distance curves of DNA/RNA hybrids. Methylated sites alter rupture distances, enabling identification of 5mC positions. Calibrate with synthetic oligonucleotides of known methylation status .

Q. Advanced: What considerations are needed when incorporating this compound into mRNA therapeutics to balance stability and immunogenicity?

Methodological Answer:

- Design Optimization : Replace 10–20% of cytidine with 5mC during in vitro transcription (IVT). Assess stability via ribonuclease challenge assays and immunogenicity using Toll-like receptor (TLR) reporter cell lines .

- UTR Engineering : Flank coding sequences with untranslated regions (UTRs) containing 5mC to enhance translational efficiency and reduce innate immune activation .

Q. Basic: What are the key steps for validating this compound-specific antibodies in immunoprecipitation studies?

Methodological Answer:

- Cross-Reactivity Tests : Incubate antibodies with 5mC analogs (e.g., 5-hydroxymethylcytidine) and quantify binding via ELISA.

- Knockout Controls : Use RNA from cells lacking methyltransferases (e.g., DNMT2 KO) to confirm signal specificity .

Q. Advanced: How can researchers achieve base-resolution mapping of this compound in RNA without bisulfite-induced degradation?

Methodological Answer:

- Peroxotungstate Oxidation : Oxidize 5mC to 5-hydroxymethylcytidine (5hmC), then use thermostable TGIRT reverse transcriptase to incorporate thymidine during cDNA synthesis. Map sites via next-generation sequencing .

Q. Basic: What statistical approaches are recommended for analyzing non-stoichiometric this compound modifications in RNA sequencing data?

Methodological Answer:

- Binomial Modeling : Calculate the probability of methylation at each site using sequencing depth and background error rates.

- Hypomodification Thresholds : Define thresholds (e.g., <30% methylation) based on negative controls and replicate consistency .

Q. Advanced: How can multi-omics approaches integrate this compound methylation data with transcriptomic and proteomic datasets?

Methodological Answer:

- Correlation Analysis : Cluster 5mC sites with differentially expressed genes (RNA-seq) or proteins (mass spectrometry). Use tools like WGCNA to identify co-regulated networks .

- Functional Enrichment : Annotate methylated transcripts with GO terms or KEGG pathways to link modifications to biological processes .

Q. Advanced: What bioinformatics tools are available for identifying consensus motifs associated with this compound methylation in archaeal mRNAs?

Methodological Answer:

Eigenschaften

IUPAC Name |

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYHVCMSTBRABG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862841 | |

| Record name | 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6829-31-8, 2140-61-6, 337533-58-1 | |

| Record name | NSC529544 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2140-61-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC96372 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.